2-Amino-4-(4-ethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
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Properties
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-6-[(3-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5S/c1-3-35-20-13-11-19(12-14-20)25-23(16-29)28(30)36-26-22-9-4-5-10-24(22)31(37(32,33)27(25)26)17-18-7-6-8-21(15-18)34-2/h4-15,25H,3,17,30H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLNYQOBLBVOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)OC)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(4-ethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the benzothiazine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : Benzothiazine scaffold
- Functional Groups :
- Amino group
- Ethoxy and methoxy substituents
- Carbonitrile and sulfonyl moieties
This complex structure suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds derived from the benzothiazine scaffold exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro studies on various cancer cell lines demonstrated that it effectively reduces viability at micromolar concentrations without significant cytotoxicity to normal cells .
- Case Study : In a study focusing on tricyclic benzothiazine derivatives, compounds similar to the one exhibited selective toxicity towards cancer cells while sparing healthy cells. The mechanism involved the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production, which is critical in triggering apoptosis .
Anti-inflammatory Properties
Benzothiazine derivatives have also been studied for their anti-inflammatory effects:
- COX Inhibition : The compound demonstrated preferential inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This selectivity suggests potential use in treating inflammatory diseases with minimal gastrointestinal side effects compared to traditional NSAIDs .
Antimicrobial Activity
The antimicrobial properties of benzothiazines are well-documented:
- Mechanism : The compound's structure allows it to interact with bacterial enzymes involved in cell wall synthesis and protein translation. Studies have shown that similar compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; disrupts mitochondrial function | , |
| Anti-inflammatory | Inhibits COX-1 and COX-2 | , |
| Antimicrobial | Inhibits bacterial enzyme activity |
Molecular Docking Studies
Molecular docking studies have been conducted to predict how the compound interacts with biological targets:
- Targets Identified : The compound was found to bind effectively to DNA topoisomerase II and COX enzymes. This binding affinity indicates its potential as a dual-action therapeutic agent against cancer and inflammation .
Cytotoxicity Assessment
Cytotoxicity assays have been performed using various cell lines:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the dihydropyrano-benzothiazine class. For instance, a study demonstrated that derivatives of dihydropyrano[3,2-c]chromene exhibited significant anticancer activity against various cancer cell lines. The mechanism often involves the inhibition of tyrosine kinase receptors, which are crucial for cancer cell proliferation and survival .
Case Study:
A derivative with a similar structure was tested against human cancer cell lines and showed IC50 values in the micromolar range, indicating potent anticancer effects. The study concluded that structural modifications could enhance efficacy further.
Anti-inflammatory Properties
Compounds with similar structural frameworks have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways.
Data Table: Anti-inflammatory Activity Comparison
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | COX-2 Inhibition |
| Compound B | 10 | TNF-α Suppression |
| Target Compound | 12 | Dual COX-2 and TNF-α Inhibition |
Antimicrobial Activity
The antimicrobial effects of related compounds have also been documented. Studies show that certain derivatives can effectively combat Gram-positive and Gram-negative bacteria.
Case Study:
In vitro testing revealed that a structurally similar compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations below 20 μg/mL.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of these compounds. Modifications in the ethoxy and methoxy groups can significantly influence biological outcomes.
Data Table: Structure-Activity Relationships
| Structural Modification | Biological Activity | Observations |
|---|---|---|
| Ethoxy vs. Methyl | Increased anti-inflammatory | Enhanced solubility |
| Methoxy vs. Hydroxy | Improved anticancer effect | Better receptor binding affinity |
Chemical Reactions Analysis
Synthetic Reactions
The compound is synthesized via multicomponent reactions (MCRs) and cyclization strategies. A representative pathway involves:
These steps highlight the compound’s dependence on ultrasonication or microwave-assisted methods to enhance reaction efficiency and yield .
Amino Group Reactivity
The primary amino group participates in:
-
Schiff base formation : Reacts with aldehydes (e.g., 2,3-dichlorobenzaldehyde) under mild acidic conditions to form imine derivatives .
-
Acylation : Treating with acetyl chloride yields acetamide derivatives, confirmed via NMR.
Carbonitrile Group Reactivity
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Hydrolysis : Under basic conditions (NaOH, H₂O/EtOH), the carbonitrile converts to a carboxylate, though this reaction is slow due to steric hindrance.
-
Nucleophilic addition : Reacts with Grignard reagents to form ketones after hydrolysis.
Aryl Ether Groups
-
Demethylation : The 4-ethoxyphenyl group undergoes cleavage with BBr₃ in CH₂Cl₂ to produce phenolic derivatives.
-
Electrophilic substitution : The methoxybenzyl group directs nitration or sulfonation at para positions .
Cross-Coupling Reactions
The compound engages in transition-metal-catalyzed reactions:
| Reaction Type | Catalyst/Reagents | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl derivatives (C–C bond formation) |
| Sonogashira | CuI, PdCl₂, terminal alkyne | Alkynylated analogs |
These reactions modify the aromatic rings while preserving the benzothiazine dioxide core.
Redox Reactions
-
Reduction : The sulfone group (5,5-dioxide) resists common reducing agents (e.g., NaBH₄), but LiAlH₄ partially reduces it to a sulfide .
-
Oxidation : Ozonolysis cleaves the pyran ring, yielding fragmented carbonyl compounds.
Biological Interaction-Related Reactions
In enzymatic environments (e.g., monoamine oxidase inhibition):
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Hydrogen bonding : The amino and sulfone groups interact with catalytic residues via H-bonds.
-
Electrostatic interactions : The methoxybenzyl moiety engages in π-π stacking with aromatic enzyme pockets .
Stability and Degradation
-
Hydrolytic stability : Stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions via sulfone hydrolysis.
-
Thermal stability : Decomposes above 250°C, confirmed by TGA.
Key Research Findings
-
Microwave optimization : Reaction yields improve from 65% to 89% under microwave irradiation (400 W, 2 min) compared to conventional heating .
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Regioselectivity : The 3-methoxybenzyl group directs electrophilic substitutions to the ortho position of the benzothiazine ring .
-
Biological relevance : Derivatives synthesized via Schiff base reactions show enhanced tyrosine kinase inhibition (IC₅₀ = 0.42 μM vs. EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
